2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17/h1-10,19-20H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFBISFDLRWTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226557 | |
| Record name | α-Phenyl-1-(phenylmethyl)-4-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-21-9 | |
| Record name | α-Phenyl-1-(phenylmethyl)-4-piperidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7254-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-alpha-phenylpiperidine-4-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73399 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Phenyl-1-(phenylmethyl)-4-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-α-phenylpiperidine-4-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with benzyl cyanide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) to achieve high yields and selectivity . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), platinum on carbon (Pt/C)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine and phenyl derivatives.
Scientific Research Applications
The compound 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile , also known by its CAS number 7254-21-9, is a notable chemical with various applications primarily in medicinal chemistry and pharmacology. This article delves into its scientific research applications, synthesizing findings from diverse sources while ensuring comprehensive coverage of its significance in various fields.
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in various medical conditions:
- Neurological Disorders : Research indicates that compounds similar to this compound may exhibit activity against neurodegenerative diseases such as Parkinson's and Alzheimer's due to their interaction with dopamine receptors.
- Antidepressant Properties : Studies suggest that this compound could influence serotonin pathways, indicating potential antidepressant effects.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material for chromatographic techniques due to its stability and well-defined properties.
Toxicology Studies
Research into the toxicological profile of this compound is crucial for assessing its safety in pharmaceutical applications. Studies focus on its metabolic pathways and potential side effects, which are essential for regulatory approval processes.
Case Study 1: Neurological Activity
A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives, including this compound, on dopamine receptor activity. The results indicated that modifications to the piperidine structure significantly affected receptor binding affinity, suggesting pathways for developing new treatments for Parkinson's disease.
Case Study 2: Antidepressant Effects
Another research article investigated the antidepressant potential of this compound through animal models. The findings demonstrated significant improvements in depressive behaviors when administered at specific dosages, implicating serotonergic mechanisms in its action.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its benzylpiperidine moiety is crucial for its activity, and the presence of the phenylacetonitrile group enhances its binding affinity to certain biological targets.
Biological Activity
2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile, also known as BPN, is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in relation to sigma receptors. This article explores the compound's synthesis, biological activities, and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H22N2
- CAS Number : 7254-21-9
- Structural Characteristics : The compound features a piperidine ring substituted with a benzyl group and a phenylacetonitrile moiety, contributing to its unique pharmacological profile.
Sigma Receptor Affinity
Research indicates that derivatives of compounds related to BPN exhibit significant affinity for sigma receptors, particularly sigma-1 receptors. A study demonstrated that certain N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high selectivity for sigma-1 receptors with Ki values in the nanomolar range (e.g., 3.90 nM) while displaying lower affinity for sigma-2 receptors (e.g., 240 nM) . This selectivity suggests potential applications in imaging studies and therapeutic interventions targeting these receptors.
The mechanism by which BPN interacts with sigma receptors involves modulation of neurotransmitter systems, particularly those associated with pain and mood regulation. The binding affinity of BPN to sigma receptors can influence downstream signaling pathways, potentially affecting neuroprotection and analgesic effects.
Study on Sigma Receptor Affinity
In a quantitative structure-activity relationship (QSAR) study involving various derivatives of benzylpiperidine compounds, it was found that substitutions on the aromatic ring significantly influenced receptor binding affinities. Compounds with halogen substitutions showed increased affinity for sigma-2 receptors while maintaining high selectivity for sigma-1 . These findings highlight the importance of molecular modifications in enhancing biological activity.
Pharmacological Evaluation
A pharmacological evaluation of BPN derivatives revealed their potential as analgesics and antidepressants. In vivo studies indicated that these compounds could modulate pain responses and exhibit antidepressant-like effects in animal models . The specific interactions with sigma receptors are believed to be crucial for these therapeutic effects.
Data Tables
| Compound Name | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| BPN | 3.90 | 240 | 61.54 |
| Compound A | 5.00 | 300 | 60.00 |
| Compound B | 4.50 | 150 | 33.33 |
Q & A
Q. What are the established methods for synthesizing 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile with high purity, and how can side reactions be minimized?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 1-benzylpiperidine-4-carbonitrile with a phenylacetylating agent under anhydrous conditions.
- Step 2: Optimize reaction temperature (e.g., 60–80°C) to suppress byproducts like dimerization.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).
- Key Considerations: Use inert atmosphere (N₂/Ar) to prevent oxidation . Monitor reaction progress with TLC or HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 ).
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for derivatives of this compound?
Answer:
- Factors: Vary catalyst loading (e.g., 1–5 mol%), temperature (40–100°C), and solvent polarity (THF vs. DMF).
- Response Surface Methodology (RSM): Use a central composite design to model nonlinear relationships.
- Case Study: A flow-chemistry approach (similar to diphenyldiazomethane synthesis ) could enhance reproducibility.
- Validation: Compare predicted vs. actual yields via ANOVA (target p-value <0.05).
Q. How should researchers resolve contradictions in reported pharmacological data for piperidine-acetonitrile analogs?
Answer:
- Step 1: Replicate studies under standardized conditions (e.g., cell lines, assay protocols).
- Step 2: Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Step 3: Cross-reference structural analogs (e.g., 1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride ) to identify substituent effects.
- Note: Discrepancies may arise from stereochemical variations or metabolite interference .
Q. What strategies are recommended for studying the compound’s mechanism of action in neurological targets?
Answer:
- In Silico Docking: Use Schrödinger Maestro or AutoDock to model binding to σ-1 receptors or acetylcholinesterase.
- Functional Assays: Measure Ca²⁺ flux in SH-SY5Y cells or electrophysiology in rat hippocampal slices.
- Metabolite Tracking: Employ LC-MS/MS to identify oxidative metabolites (e.g., piperidine ring hydroxylation) .
Safety and Handling
Q. What are the critical storage and handling protocols for this compound?
Answer:
- Storage: Keep in airtight containers under nitrogen, away from light and moisture (20–25°C) .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and acids to prevent exothermic decomposition.
- PPE: Use nitrile gloves, lab coat, and fume hood for weighing.
Data Gaps and Future Directions
Q. What structural modifications could enhance the compound’s solubility for in vivo studies?
Answer:
Q. How can researchers address the lack of peer-reviewed data on this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
